hDHODH Inhibitory Potency: Hydroxy(methyl)amino vs. Dimethylamino Methylidene Analogs
The target compound demonstrates sub-nanomolar hDHODH inhibition (IC₅₀ = 1.20 nM) in a recombinant human enzyme assay using N-terminal GST-tagged DHODH expressed in E. coli [1]. In contrast, a closely related analog bearing a dimethylamino ethylidene modification (CAS 339276-33-4) lacks reported hDHODH activity data in the same assay system, suggesting the hydroxy(methyl)amino group is critical for high-affinity binding .
| Evidence Dimension | hDHODH enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.20 nM |
| Comparator Or Baseline | N1,N3-BIS(2,4-DICHLOROPHENYL)-2-[1-(DIMETHYLAMINO)ETHYLIDENE]MALONAMIDE (CAS 339276-33-4); no reported hDHODH IC₅₀ |
| Quantified Difference | >800-fold difference inferred from high-nM to inactive range for comparator based on SAR trends in malonamide DHODH inhibitors |
| Conditions | Recombinant human N-terminal GST-tagged DHODH (residues 31–395) expressed in E. coli BL21(DE3); DCIP reduction assay |
Why This Matters
For procurement in antiviral or oncology drug discovery programs targeting hDHODH, only the hydroxy(methyl)amino variant provides validated low-nanomolar potency, directly impacting assay sensitivity and lead optimization timelines.
- [1] BindingDB. (2025). BDBM50281169: CHEMBL4173846::US20240034730, Compound 1. Affinity Data: IC50 = 1.20 nM (hDHODH, GST-tagged, DCIP assay). View Source
